molecular formula C9H7BrN2 B11879650 4-(Bromomethyl)-1,5-naphthyridine CAS No. 668276-31-1

4-(Bromomethyl)-1,5-naphthyridine

Cat. No.: B11879650
CAS No.: 668276-31-1
M. Wt: 223.07 g/mol
InChI Key: GSYYCYLYOAELCQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,5-naphthyridine is a functionalized heterocyclic compound of significant interest in medicinal and materials chemistry. The 1,5-naphthyridine core is a diazanaphthalene scaffold known for its versatile biological activities and applications in organic synthesis . Researchers value this core structure as a privileged scaffold in drug discovery; derivatives have demonstrated a wide range of pharmacological properties, including antiproliferative, antibacterial, antiviral, and anti-inflammatory activities . The bromomethyl group at the 4-position provides a reactive handle for further synthetic elaboration. It serves as a key intermediate in cross-coupling reactions and for the introduction of various functional groups, such as amines, ethers, and alkyl chains, enabling the construction of more complex molecules for screening and development . This makes this compound a valuable building block for constructing potential therapeutic agents, ligands for metal complexes, and organic materials for semiconductors or sensors . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

668276-31-1

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

4-(bromomethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H7BrN2/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6H2

InChI Key

GSYYCYLYOAELCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromomethyl 1,5 Naphthyridine and Analogues

Strategies for the Construction of the 1,5-Naphthyridine (B1222797) Scaffold Precursors

The formation of the 1,5-naphthyridine ring system is a critical first step. Several classical and modern synthetic methods have been adapted and optimized for this purpose, primarily utilizing aminopyridine derivatives as starting materials. nih.govnih.govresearchgate.netencyclopedia.pubmdpi.com

Cyclization Reactions: Friedländer, Skraup, Gould-Jacobs, and Related Protocols from Aminopyridine Derivatives

Cyclization reactions represent the most traditional and widely used approach for synthesizing the 1,5-naphthyridine core. nih.govnih.govresearchgate.netencyclopedia.pubmdpi.com These methods involve the condensation of a 3-aminopyridine (B143674) derivative with a suitable carbonyl compound, followed by an intramolecular cyclization and dehydration to form the bicyclic system.

The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group. wikipedia.org In the context of 1,5-naphthyridines, this translates to the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position with a methylene-containing reactant. nih.govmdpi.com For instance, the reaction of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) leads to the formation of a benzo[b] nih.govacs.orgnaphthyridine derivative after dehydrogenation. nih.govmdpi.com Ionic liquids have been employed as green solvents and catalysts for the Friedländer reaction, demonstrating high efficiency in the synthesis of 1,8-naphthyridine (B1210474) derivatives. acs.org

The Skraup synthesis provides a direct route to 1,5-naphthyridines from 3-aminopyridines by reacting them with glycerol, an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide), and sulfuric acid. nih.govmdpi.com A modified Skraup reaction using m-NO2PhSO3Na as an oxidant has been reported to give improved yields of 1,5-naphthyridine derivatives. nih.gov This method has been successfully applied to the synthesis of various substituted 1,5-naphthyridines. nih.govmdpi.com

The Gould-Jacobs reaction offers another versatile pathway, typically starting with the reaction of an aniline (B41778) (or in this case, a 3-aminopyridine) with an ethoxymethylenemalonate derivative. nih.govresearchgate.netwikipedia.org The initial condensation is followed by a thermal cyclization to afford a 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. nih.govwikipedia.org This intermediate can then be hydrolyzed and decarboxylated to yield the corresponding 4-hydroxy-1,5-naphthyridine. nih.gov

Cyclization Reaction Starting Materials Key Reagents/Conditions Product Type
Friedländer Synthesis3-Aminopyridine with ortho-carbonyl, active methylene (B1212753) compoundBase or acid catalyst, heatSubstituted 1,5-naphthyridines
Skraup Synthesis3-Aminopyridine, glycerolOxidizing agent (e.g., nitrobenzene), H₂SO₄1,5-Naphthyridines
Gould-Jacobs Reaction3-Aminopyridine, alkoxymethylenemalonateHeat, subsequent hydrolysis and decarboxylation4-Hydroxy-1,5-naphthyridines

Cycloaddition Reactions: Povarov-Type and Diels-Alder Methodologies

Cycloaddition reactions provide a powerful and often stereocontrolled route to complex heterocyclic systems, including precursors to 1,5-naphthyridines.

The Povarov reaction , an aza-Diels-Alder reaction, is a notable example. nih.govnih.govmdpi.com It typically involves the [4+2] cycloaddition of an imine (generated in situ from an amine and an aldehyde) with an electron-rich alkene. nih.govmdpi.com For the synthesis of 1,5-naphthyridine precursors, a 3-aminopyridine is condensed with an aldehyde to form an imine, which then reacts with a suitable dienophile. nih.govnih.gov This methodology has been used to prepare tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized. nih.govmdpi.com Lewis acids like boron trifluoride etherate are often used to catalyze this reaction. nih.govmdpi.com

Intramolecular Diels-Alder reactions have also been employed. nih.govacs.org In this approach, a 1,2,4-triazine (B1199460) ring is tethered to an imidazole, and upon heating, an intramolecular inverse-electron-demand Diels-Alder reaction occurs, leading to the formation of a 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) scaffold after the loss of nitrogen and a nitrile. acs.org

Cycloaddition Reaction Key Reactants Catalyst/Conditions Initial Product
Povarov Reaction3-Aminopyridine, aldehyde, alkeneLewis acid (e.g., BF₃·Et₂O), heatTetrahydro-1,5-naphthyridine
Intramolecular Diels-AlderTethered triazine-imidazoleHeat or microwave irradiationTetrahydro-1,5-naphthyridine

Cross-Coupling and Subsequent Cyclization Strategies for Naphthyridine Formation

Modern synthetic strategies often involve the use of transition metal-catalyzed cross-coupling reactions to construct key bonds, followed by a cyclization step to form the heterocyclic ring.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Stille reactions, are prominent in this regard. nih.govnih.gov For instance, a Stille cross-coupling between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin can be a key step in a multi-step synthesis of a 1,5-naphthyridine ring. nih.gov Similarly, a Heck reaction of an aminopyridine derivative with an acrylate, followed by cyclization, can yield 1,5-naphthyridinones. nih.gov The Suzuki-Miyaura coupling has been utilized for the difunctionalization of the 1,5-naphthyridine skeleton. nih.gov

These methods offer the advantage of building molecular complexity in a controlled manner, often with high yields and functional group tolerance. acs.orgmdpi.com

Cross-Coupling Strategy Coupling Partners Catalyst System Key Intermediate
Stille CouplingChloronitropyridine, organotin reagentPd catalystSubstituted pyridine (B92270)
Heck ReactionAminopyridine, acrylatePd catalyst, baseCinnamate derivative
Suzuki CouplingHalogenated naphthyridine, boronic acidPd catalyst, baseAryl- or alkyl-substituted naphthyridine

Regioselective Introduction of the Bromomethyl Moiety onto the 1,5-Naphthyridine Ring System

Once the 1,5-naphthyridine core is synthesized, the next crucial step is the introduction of the bromomethyl group at the desired position, typically the 4-position. This can be achieved through two main strategies: bromination of a pre-existing methyl group or direct bromomethylation. acs.orgsigmaaldrich.com

Bromination of Methylated 1,5-Naphthyridine Precursors

A common and effective method for synthesizing 4-(bromomethyl)-1,5-naphthyridine is the radical bromination of a 4-methyl-1,5-naphthyridine (B3057119) precursor. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a suitable solvent like carbon tetrachloride or chloroform. The selectivity of the bromination for the methyl group over the aromatic rings is a key advantage of this method. nih.gov

Reagent Initiator Solvent Typical Conditions
N-Bromosuccinimide (NBS)Benzoyl Peroxide or AIBNCarbon Tetrachloride (CCl₄)Reflux

Direct Bromomethylation Approaches for Substituted Naphthyridines

Direct bromomethylation involves the introduction of a bromomethyl group onto the naphthyridine ring in a single step. This can be achieved using a mixture of paraformaldehyde and hydrogen bromide in an acidic medium. scispace.com However, this method can sometimes lead to a mixture of products and may require careful control of reaction conditions to achieve the desired regioselectivity. For activated aromatic systems, this method can be quite effective. scispace.com While less common for 1,5-naphthyridines compared to the bromination of a methyl group, it remains a potential synthetic route.

Synthesis via Halogen Exchange Reactions on Pre-functionalized Naphthyridines

A prominent and effective strategy for the synthesis of this compound involves the transformation of a pre-existing functional group at the 4-position of the naphthyridine ring through a halogen exchange reaction. This approach offers the advantage of utilizing readily accessible precursors, such as the corresponding hydroxymethyl or other halomethyl derivatives.

One of the most notable methods for this transformation is the Appel reaction. organic-chemistry.orgwikipedia.org This reaction facilitates the conversion of an alcohol to an alkyl halide under mild conditions. In the context of synthesizing this compound, the precursor 4-(hydroxymethyl)-1,5-naphthyridine is treated with a brominating agent in the presence of triphenylphosphine (B44618). The most common brominating agents for this purpose are carbon tetrabromide (CBr₄) or elemental bromine (Br₂). organic-chemistry.orgwikipedia.org

The reaction mechanism commences with the activation of triphenylphosphine by the bromine source to form a phosphonium (B103445) salt. The alcohol group of 4-(hydroxymethyl)-1,5-naphthyridine then acts as a nucleophile, attacking the phosphorus atom and leading to the formation of an oxyphosphonium intermediate. In the final step, the bromide ion displaces triphenylphosphine oxide in an Sₙ2 reaction, yielding the desired this compound. The formation of the highly stable triphenylphosphine oxide byproduct drives the reaction to completion. wikipedia.org

An alternative, though less common, approach could involve a Finkelstein-type reaction, where a different halogen, such as chlorine in 4-(chloromethyl)-1,5-naphthyridine, is exchanged for bromine. This is typically achieved by treating the chloro-derivative with a source of bromide ions, such as sodium bromide or lithium bromide, in a suitable solvent. The success of this reaction is governed by the relative nucleophilicity of the halides and the solubility of the resulting metal halide salt.

These halogen exchange methodologies provide a direct and often high-yielding route to this compound, avoiding harsh conditions that could compromise the sensitive naphthyridine ring system.

Purification and Characterization Techniques in the Synthesis of this compound

The successful synthesis of this compound is contingent upon effective purification and thorough characterization to ensure the identity and purity of the final product. A variety of standard laboratory techniques are employed for this purpose.

Purification Techniques:

Following the synthesis, the crude product is typically isolated and purified using one or more of the following methods:

Column Chromatography: This is a fundamental and widely used technique for the purification of organic compounds. The crude reaction mixture is loaded onto a stationary phase, commonly silica (B1680970) gel or alumina, and eluted with a suitable solvent system. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). By gradually increasing the polarity of the eluent, the desired compound can be separated from unreacted starting materials, byproducts like triphenylphosphine oxide, and other impurities.

Crystallization: If the synthesized this compound is a solid, crystallization from an appropriate solvent or solvent mixture can be a highly effective method for purification. This technique relies on the principle that the solubility of a compound decreases as the solution cools, leading to the formation of pure crystals while impurities remain in the mother liquor.

Washing/Extraction: An initial workup of the reaction mixture often involves washing with aqueous solutions to remove water-soluble impurities. For instance, in the case of the Appel reaction, washing with a solution of sodium bisulfite can be used to quench any excess bromine.

Characterization Techniques:

Once purified, the identity and structural integrity of this compound are confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. ¹H NMR provides information about the number and chemical environment of the protons, including the characteristic signals for the aromatic protons on the naphthyridine ring and the singlet for the bromomethyl protons. ¹³C NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its isotopic distribution, which is particularly useful for bromine-containing compounds due to the characteristic M and M+2 peaks.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For this compound, characteristic absorption bands for the C-H and C=N bonds of the aromatic system, as well as the C-Br bond, would be expected.

Reactivity and Derivatization of 4 Bromomethyl 1,5 Naphthyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 4-(bromomethyl)-1,5-naphthyridine involves the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing nature of the 1,5-naphthyridine (B1222797) ring system enhances the electrophilicity of the benzylic carbon, making it susceptible to attack.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

The reaction of this compound with nitrogen-based nucleophiles provides a direct route to various amino and azido (B1232118) derivatives. For instance, treatment with primary or secondary amines, often in the presence of a base to neutralize the hydrobromic acid byproduct, yields the corresponding N-substituted aminomethyl-1,5-naphthyridines. Similarly, reaction with sodium azide (B81097) introduces the azido functionality, which can be further elaborated through cycloaddition reactions or reduction to the primary amine.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-based nucleophiles readily react with this compound to form ethers and esters. The Williamson ether synthesis, employing an alkoxide or a phenoxide, is a common method for introducing alkoxy or aryloxy groups. Carboxylate salts, in a similar fashion, displace the bromide to yield the corresponding ester derivatives.

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols, Thioethers)

Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to generate thioethers (sulfides). masterorganicchemistry.com These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. masterorganicchemistry.com The resulting thioethers can be further oxidized to sulfoxides and sulfones if desired. masterorganicchemistry.com

Reactions with Carbon-Based Nucleophiles (e.g., Organometallics, Enolates)

Carbon-carbon bond formation at the bromomethyl position can be achieved using various carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can be employed, although careful control of reaction conditions is often necessary to avoid side reactions. Enolates, generated from carbonyl compounds, also serve as effective carbon nucleophiles for the alkylation of this compound.

Modifications of the 1,5-Naphthyridine Core Mediated by the Bromomethyl Substituent

While the bromomethyl group is the primary site of reactivity, its presence can also influence reactions at the 1,5-naphthyridine core. More significantly, the aromatic halides of the naphthyridine ring are amenable to various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic systems, including 1,5-naphthyridines. nih.gov

Suzuki-Miyaura Coupling: This versatile reaction pairs an organoboron reagent (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.org For 1,5-naphthyridine systems, a bromo or chloro substituent on the ring can be coupled with a wide range of boronic acids to introduce new carbon-carbon bonds. nih.govorganic-chemistry.orgnih.gov The reaction generally requires a base to activate the organoboron species. organic-chemistry.org A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. nih.gov

Heck Coupling: While not explicitly detailed for this compound in the provided context, the Heck reaction is a well-established method for the arylation or vinylation of halides and triflates using alkenes in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with a halide or triflate, catalyzed by palladium. nih.gov It is a powerful method for forming carbon-carbon bonds and has been used for the synthesis of 1,5-naphthyridine derivatives. nih.gov

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent to couple with a halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorgsyn.org The organozinc reagents can be prepared from the corresponding organic halides. organic-chemistry.org The Negishi coupling has been applied to the synthesis of complex molecules, including bipyridines. orgsyn.org

Table 1: Cross-Coupling Reactions for the Functionalization of 1,5-Naphthyridines

Coupling Reaction Organometallic Reagent Electrophile Catalyst Key Features
Suzuki-Miyaura Organoboron (e.g., boronic acid) Halide, Triflate Palladium Mild conditions, high functional group tolerance, commercially available reagents. nih.govorganic-chemistry.org
Heck Alkene Halide, Triflate Palladium Forms C-C bonds with alkenes.
Stille Organostannane Halide, Triflate Palladium Versatile for C-C bond formation. nih.gov
Negishi Organozinc Halide, Triflate Palladium or Nickel High functional group tolerance, couples various carbon hybridizations. wikipedia.orgorgsyn.org

Metal-Catalyzed Functionalization (e.g., Cobalt-Catalyzed Processes)

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. In the context of 1,5-naphthyridines, cobalt-catalyzed processes have emerged as effective methods for creating new carbon-carbon and carbon-heteroatom bonds.

Cobalt(II) chloride, for instance, has been shown to catalyze the cross-coupling of halogenated naphthyridines with both alkyl and aryl Grignard reagents (organomagnesium halides). It is also effective in promoting the coupling of arylzinc halides with various naphthyridines in the presence of CoCl₂·2LiCl and sodium formate, leading to the formation of polyfunctional arylated naphthyridines. Some of the resulting arylated naphthyridines have displayed high fluorescence quantum yields.

While specific examples detailing the direct cobalt-catalyzed functionalization of the bromomethyl group on this compound are not prevalent in the reviewed literature, the reactivity of the naphthyridine core in such reactions is well-documented. For example, cobalt-catalyzed C-H bond functionalization, often guided by a directing group, allows for the selective introduction of various substituents onto the aromatic core. This methodology has been applied to a range of substrates, including benzamides and benzylamine (B48309) derivatives, to achieve transformations like allylation, acyloxylation, and the formation of complex triarylamines. Given the reactivity of the naphthyridine nucleus, it is plausible that similar cobalt-catalyzed C-H functionalization strategies could be applied to derivatives of this compound, provided the bromomethyl group does not interfere with the desired reaction pathway.

The general mechanism for cobalt-catalyzed C(sp²)–H bond functionalization typically involves ligand exchange, C-H bond activation, functionalization, and catalyst regeneration.

Table 1: Examples of Cobalt-Catalyzed Reactions on Naphthyridine-Related Scaffolds

Catalyst/Reagents Substrate Type Reaction Type Product Type Reference
CoCl₂ (5%) Halogenated naphthyridines Cross-coupling with Grignard reagents Alkylated/Arylated naphthyridines
CoCl₂·2LiCl (5%), Na-formate (50%) Halogenated naphthyridines Cross-coupling with arylzinc halides Polyfunctional arylated naphthyridines
Co(OAc)₂ Benzamides C-H bond acyloxylation o-Substituted benzamides

Further Electrophilic Aromatic Substitution (SEAr) on the Naphthyridine Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The reactivity of the 1,5-naphthyridine ring system towards electrophiles is influenced by the presence of the two nitrogen atoms, which are electron-withdrawing and thus deactivate the ring compared to benzene. This deactivation makes direct electrophilic substitution on the naphthyridine core challenging, often requiring harsh conditions. The reactivity is comparable to that of pyridine (B92270), where the nitrogen atom significantly slows down the rate of electrophilic attack.

The position of electrophilic attack on the 1,5-naphthyridine nucleus is directed by the electron-withdrawing nature of the nitrogen atoms. Generally, electrophilic substitution is expected to occur at positions less

Applications of 4 Bromomethyl 1,5 Naphthyridine As a Versatile Synthetic Intermediate

Precursor in the Elaboration of Diverse 1,5-Naphthyridine (B1222797) Derivatives

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery and a core component of many biologically active compounds. The presence of the bromomethyl group in 4-(bromomethyl)-1,5-naphthyridine provides a convenient handle for the introduction of various functional groups and for the construction of more complex molecular architectures.

Construction of Fused Polycyclic Naphthyridine Systems

Fused polycyclic naphthyridine systems are of significant interest due to their diverse pharmacological properties. nih.govnih.gov The synthesis of these complex structures can be achieved through various strategies, including intramolecular cyclization reactions. While classical methods like the Friedländer and Skraup reactions are commonly employed for constructing the basic 1,5-naphthyridine framework, this compound is a key starting material for subsequent annulation reactions. nih.govnih.govnih.govmdpi.com

The reactivity of the bromomethyl group allows for its conversion into a nucleophilic or electrophilic center, which can then participate in ring-forming reactions. For instance, substitution of the bromide with a suitable nucleophile can introduce a side chain that, upon activation, can cyclize onto the naphthyridine ring, leading to the formation of a new fused ring system. This approach has been utilized to create a variety of fused systems, including those containing five- and six-membered rings. The specific reaction conditions and the nature of the introduced side chain determine the final structure of the polycyclic product.

Fused System TypeSynthetic StrategyReference
Tetrahydro-6H-chromeno[4,3-b] nih.govnsf.govnaphthyridinesIntramolecular Povarov reaction mdpi.com
Tetrahydro-6H-quinolino[4,3-b] nih.govnsf.govnaphthyridinesIntramolecular Povarov reaction mdpi.com
Benzo[c] nih.govnsf.govnaphthyridine alkaloids[4+2] cycloaddition reaction nih.gov
Tetrahydro-2H-indolo[3,2-c] nih.govnsf.govnaphthyridin-2-onesSemmler-Wolff transposition nih.gov

Development of Chemical Libraries Based on the Naphthyridine Scaffold

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. openaccessjournals.com The development of chemical libraries based on a common scaffold, such as 1,5-naphthyridine, allows for the systematic exploration of the chemical space around a privileged core structure.

This compound is an ideal starting point for the construction of such libraries. The reactive bromomethyl group serves as an anchor point for the attachment of a wide variety of building blocks through nucleophilic substitution reactions. This allows for the generation of a diverse library of compounds, each with a unique substituent at the 4-position of the naphthyridine ring. The resulting library can then be screened for biological activity against a range of therapeutic targets. For example, a library of 1,5-naphthyridine derivatives was developed to identify potent and selective inhibitors of the TGF-beta type I receptor. nih.gov

Role in the Synthesis of Ligands for Metal Complexes

The 1,5-naphthyridine nucleus, with its two nitrogen atoms, is an excellent scaffold for the design of ligands for metal complexes. nih.govnih.gov The geometric constraints of the naphthyridine ring often lead to the formation of unique coordination geometries and can influence the electronic properties of the resulting metal complexes.

Design of Coordination Compounds with Tunable Properties

The properties of metal complexes, such as their photophysical and electrochemical characteristics, can be fine-tuned by modifying the structure of the coordinating ligands. This compound provides a platform for the synthesis of a wide array of substituted 1,5-naphthyridine ligands. By reacting the bromomethyl group with different nucleophiles, a variety of functional groups can be introduced, which can then modulate the electronic and steric properties of the ligand.

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the ligand's molecular orbitals, thereby influencing the metal-to-ligand charge transfer (MLCT) transitions in the corresponding metal complexes. nih.gov This allows for the rational design of coordination compounds with specific absorption and emission properties, which is crucial for applications in areas such as light-emitting diodes and sensors. The synthesis of bidentate and tridentate ligands from chloro- and dichloro-1,5-naphthyridines has been reported, leading to the formation of mono- and dinuclear Ru(II) complexes with tunable properties. nih.gov

Ligand TypeSynthetic MethodResulting ComplexReference
Bidentate ligandsStille coupling of 2-(tri-n-butylstannyl)pyridine with chloro-1,5-naphthyridinesMononuclear Ru(II) complexes nih.gov
Tridentate ligandsFriedländer condensation of acetyl-1,5-naphthyridines with amino-aldehydesDinuclear Ru(II) complexes nih.gov
Diphenylphosphoryl-substituted ligandNucleophilic substitution and oxidationTridentate europium(III) complexes nih.gov

Investigation of Ligand-Metal Interactions in Catalytic Systems

Metal complexes based on 1,5-naphthyridine ligands have shown promise in various catalytic applications. The nature of the ligand plays a critical role in determining the activity and selectivity of the catalyst. The ability to systematically modify the ligand structure is therefore essential for optimizing catalytic performance.

Starting from this compound, a range of ligands with different steric and electronic properties can be synthesized. These ligands can then be used to prepare a series of metal complexes, which can be screened for their catalytic activity in various organic transformations. The study of these ligand-metal interactions can provide valuable insights into the reaction mechanism and can guide the design of more efficient catalysts. For example, the catalytic activity of zwitterionic nickel(II) complexes in CO-ethylene copolymerization was found to be highly dependent on the steric and electronic properties of the diphosphine ligands. nsf.gov

Intermediate in the Formation of Naphthyridine-Based Functional Materials

The unique photophysical and electronic properties of 1,5-naphthyridine derivatives have led to their use in the development of advanced functional materials. nih.gov These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The synthesis of these materials often involves the incorporation of the 1,5-naphthyridine core into larger conjugated systems. This compound can serve as a key building block in the synthesis of these materials. The bromomethyl group can be transformed into other functional groups, such as aldehydes or phosphonates, which can then be used in cross-coupling reactions to extend the conjugation of the system. For example, a semi-conducting polymer, poly[1,5-naphthyridine-(3-hexylthiophene)], was synthesized via a Suzuki-Miyaura cross-coupling reaction. nih.gov This demonstrates the utility of halogenated 1,5-naphthyridines as precursors to functional polymeric materials. The development of novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridines has also been reported, highlighting their potential as electron-transport and hole-injecting/hole-transport materials. nsf.gov

Polymer Synthesis for Advanced Material Applications

The incorporation of rigid, electron-deficient heterocyclic units like 1,5-naphthyridine into polymer backbones is a key strategy for developing advanced materials with tailored electronic and physical properties. The 1,5-naphthyridine moiety is sought after for its ability to enhance thermal stability, influence polymer conformation, and impart specific optoelectronic characteristics. While many synthetic routes to such polymers involve the cross-coupling of dihalogenated naphthyridines, this compound offers an alternative and powerful approach through nucleophilic substitution reactions. nih.gov

Alternatively, this compound can be used to graft the naphthyridine unit onto an existing polymer chain. By reacting it with a polymer that has nucleophilic sites, a functionalized material with appended 1,5-naphthyridine moieties is created. This method is advantageous for modifying the surface properties or electronic characteristics of well-established commodity polymers. The synthesis of conjugated polymers based on the 1,5-naphthyridine scaffold has been shown to yield materials with potential applications in devices like dye-sensitized solar cells, highlighting the importance of this heterocyclic core in polymer science. researchgate.net

Contribution to Organic Semiconductors and Optoelectronic Research

The field of organic electronics relies on the development of novel semiconductor materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the 1,5-naphthyridine ring system makes it an excellent candidate for creating n-type (electron-transporting) and emissive materials. nih.gov

Research has demonstrated that 4,8-substituted 1,5-naphthyridines can function as highly effective multifunctional organic semiconductor materials. rsc.org These compounds exhibit strong thermal stability and can serve as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials, making them highly promising for the development of efficient OLEDs. rsc.orgrsc.org

In this context, this compound serves as a crucial building block. The reactive bromomethyl group provides a convenient attachment point for coupling the emissive and electron-transporting 1,5-naphthyridine core to other molecular fragments. Synthetic chemists can leverage the reactivity of this intermediate to construct complex donor-acceptor molecules or larger conjugated systems designed for specific optoelectronic functions. For example, reaction with a nucleophilic, hole-transporting molecule could yield a bipolar material suitable for a single-layer OLED device. The ability to easily incorporate the 1,5-naphthyridine unit via the bromomethyl handle is a significant advantage in the modular design of new generations of organic semiconductors.

Strategic Building Block in Multi-Step Organic Synthesis

Beyond its role in materials science, this compound is a strategic building block for the synthesis of complex, polyfunctional organic molecules, including those with potential applications in medicinal chemistry and catalysis. nih.govmdpi.com The utility of this compound stems from the predictable and efficient reactivity of the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution (S_N2) reactions.

This reactivity allows for the straightforward introduction of the 1,5-naphthyridine scaffold into a wide variety of molecular architectures. Chemists can employ a range of nucleophiles to displace the bromide and form a new carbon-heteroatom or carbon-carbon bond. This versatility makes this compound a valuable intermediate for creating libraries of novel compounds for screening and development. The 1,5-naphthyridine unit itself can also act as a ligand for metal complexes, used in catalysis or for the construction of supramolecular assemblies. nih.gov

The table below illustrates the versatility of this compound as a synthetic intermediate by showing its potential reactions with various classes of nucleophiles.

Table 1: Synthetic Utility of this compound

Nucleophile Class Example Nucleophile Resulting Linkage Product Class
Alcohols/Phenols Sodium Phenoxide Ether (-O-CH₂-) Aryl methyl ethers
Thiols/Thiophenols Sodium Thiophenoxide Thioether (-S-CH₂-) Aryl methyl thioethers
Amines Ammonia Amine (-NH-CH₂-) Primary amines
Azides Sodium Azide (B81097) Azide (-N₃-CH₂-) Azides (precursors to amines)
Cyanides Sodium Cyanide Nitrile (-CN-CH₂-) Acetonitrile derivatives
Carbanions Diethyl malonate anion C-C bond Substituted malonic esters
Phosphines Triphenylphosphine (B44618) Phosphonium (B103445) Salt Wittig reagent precursors

This strategic role as a reactive building block is fundamental to its value in organic chemistry, enabling the synthesis of elaborate molecules that leverage the unique properties of the 1,5-naphthyridine core. nih.gov

Challenges and Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes to 4-(Bromomethyl)-1,5-naphthyridine

The traditional synthesis of this compound often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A primary challenge is the development of more sustainable and efficient synthetic protocols. Greener approaches to the synthesis of the core 1,5-naphthyridine (B1222797) ring system, which can then be functionalized, are a key focus. For instance, the use of water as a solvent in Friedländer-type reactions has shown promise for the synthesis of related 1,8-naphthyridines, a strategy that could be adapted for 1,5-naphthyridine synthesis. acs.org Similarly, microwave-assisted organic synthesis (MAOS) has been effectively employed to accelerate the synthesis of various naphthyridine derivatives, often with improved yields and reduced reaction times, presenting a viable avenue for the more efficient production of precursors to this compound. mdpi.com

A significant area for improvement lies in the introduction of the bromomethyl group. Current methods often rely on the bromination of a pre-existing methyl group, for example, using N-bromosuccinimide (NBS). nih.gov The synthesis of the requisite 4-methyl-1,5-naphthyridine (B3057119) precursor itself can be a multi-step process. nih.gov Future research could focus on direct C-H activation and functionalization of the 1,5-naphthyridine core at the 4-position, which would represent a more atom-economical and efficient route. Photocatalysis, particularly using visible light, has emerged as a powerful tool for C-H functionalization and could offer a milder and more selective method for introducing the methyl or a related functional group that can be readily converted to the bromomethyl moiety. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

Strategy Potential Advantages Challenges
Greener Friedländer/Skraup Reactions Use of water as solvent, potentially recyclable catalysts. acs.org Adaptation to 1,5-naphthyridine core, regioselectivity control.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced energy efficiency. mdpi.com Scale-up limitations, potential for localized overheating.
Direct C-H Functionalization High atom economy, fewer synthetic steps. Regioselectivity, catalyst development for specific transformation.

| Photocatalytic Routes | Use of mild conditions (visible light), high functional group tolerance. researchgate.net | Catalyst cost and stability, quantum yield optimization. |

Exploration of Novel Reactivity Pathways for the Bromomethyl Group

The bromomethyl group is a versatile functional handle, primarily exploited for nucleophilic substitution reactions to introduce a wide array of functionalities. nih.gov While this is a cornerstone of its utility, future research should delve into exploring novel reactivity pathways to expand the synthetic toolbox.

For instance, the development of cross-coupling reactions directly at the bromomethyl position would be highly valuable. While Suzuki and other cross-coupling reactions are well-established for aryl halides, their application to benzylic-type bromides on aza-heterocycles like this compound is an area ripe for exploration. Success in this arena would allow for the direct formation of carbon-carbon bonds, enabling the synthesis of a new class of derivatives with extended conjugation or complex side chains.

Furthermore, the application of photoredox catalysis could unlock novel transformations. For example, the generation of a radical species from the bromomethyl group under photocatalytic conditions could enable a range of addition and cycloaddition reactions that are not accessible through traditional ionic pathways. The potential for [4+2] or [3+2] cycloaddition reactions involving the 1,5-naphthyridine system, which has been demonstrated for other derivatives, could be further enhanced by leveraging the reactivity of the bromomethyl group. nih.govnih.gov

Integration of this compound into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for high-throughput screening in drug discovery and materials science necessitates the development of automated synthesis platforms. The integration of key building blocks like this compound into such systems is a critical future direction. Automated flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and the potential for rapid library generation. nih.govamidetech.com

The reactive nature of the bromomethyl group makes it an ideal candidate for use in automated synthesis. A flow chemistry setup could be designed where a solution of this compound is passed through a series of reactors containing different nucleophiles, catalysts, or other reagents, allowing for the sequential and automated generation of a diverse library of derivatives. This approach would significantly accelerate the exploration of the chemical space around the 1,5-naphthyridine scaffold. Research in this area would involve the development of robust flow protocols, including in-line purification techniques to isolate the desired products in high purity.

Computational Design of Novel this compound Derivatives with Enhanced Reactivity and Selectivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. The application of these methods to this compound and its derivatives can provide valuable insights into their reactivity, selectivity, and potential biological activity. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the activation energies for different synthetic pathways, aiding in the design of more efficient and selective reactions. nih.gov

For instance, computational studies can be used to:

Predict the regioselectivity of electrophilic or nucleophilic attack on the 1,5-naphthyridine ring system, guiding the development of new synthetic strategies.

Model the transition states of reactions involving the bromomethyl group to understand and predict its reactivity with different reagents.

Design novel derivatives with tailored electronic properties by introducing various substituents on the naphthyridine core, thereby influencing the reactivity of the bromomethyl group.

Perform virtual screening of libraries of this compound derivatives against biological targets to identify promising candidates for further experimental investigation. rsc.orgrsc.org

By combining computational design with experimental validation, the development of new this compound-based compounds with enhanced reactivity, selectivity, and ultimately, desired functional properties can be significantly accelerated.

Table 2: Key Compound Names

Compound Name
This compound
1,5-Naphthyridine
4-Methyl-1,5-naphthyridine
N-Bromosuccinimide

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